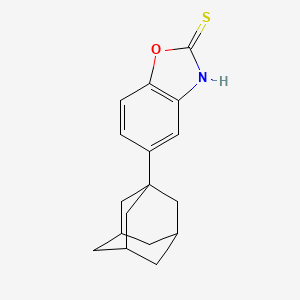
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in various physiological processes.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of focus has been its use as a therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to inhibit the activity of JAK3, which is involved in the signaling pathways of cytokines that play a crucial role in the pathogenesis of autoimmune diseases. Several preclinical and clinical studies have demonstrated the efficacy of CP-690,550 in the treatment of these diseases.
Mécanisme D'action
CP-690,550 selectively inhibits the activity of JAK3 by binding to its active site and preventing its phosphorylation. This, in turn, inhibits the downstream signaling pathways of cytokines that are involved in the pathogenesis of autoimmune diseases. CP-690,550 does not inhibit other JAKs, such as JAK1, JAK2, and TYK2, which are involved in other physiological processes. This selective inhibition of JAK3 makes CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It inhibits the production of cytokines such as interleukin-2, interleukin-4, interleukin-7, and interleukin-15, which are involved in the pathogenesis of autoimmune diseases. CP-690,550 also inhibits the proliferation of T-cells and the activation of B-cells, which are involved in the immune response. These effects make CP-690,550 a promising therapeutic agent for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for JAK3, which makes it a useful tool for studying the signaling pathways of cytokines that are involved in autoimmune diseases. CP-690,550 also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, CP-690,550 has some limitations, such as its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. CP-690,550 also has some potential off-target effects, which need to be taken into consideration when interpreting the results of experiments.
Orientations Futures
CP-690,550 has several potential future directions for scientific research. One of the areas of focus is the development of new therapeutic agents based on the structure of CP-690,550 that have improved selectivity and efficacy. Another area of focus is the study of the role of JAK3 in other physiological processes, such as hematopoiesis and immune cell development. CP-690,550 may also have potential applications in the treatment of other diseases, such as cancer and viral infections, which require further investigation. Overall, CP-690,550 has the potential to make a significant contribution to the field of scientific research and the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, including the reaction of 6-chloro-5-methylpyridin-3-amine with 2-methyl-4-pyrimidinylamine, followed by the reaction with chlorosulfonic acid and then with sodium hydroxide. The final product is obtained through recrystallization from a solvent mixture of methanol and water. This synthesis method has been described in detail in various scientific publications.
Propriétés
IUPAC Name |
6-chloro-5-methyl-N-(2-methylpyrimidin-4-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-7-5-9(6-14-11(7)12)19(17,18)16-10-3-4-13-8(2)15-10/h3-6H,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRNWRYWDWSVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

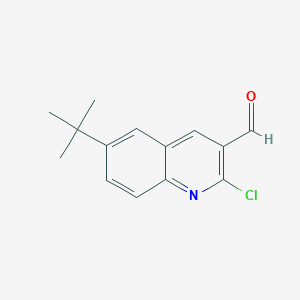
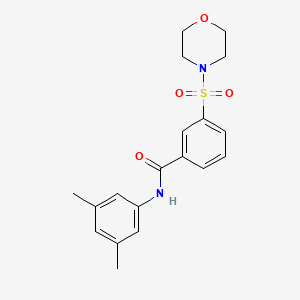
![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)
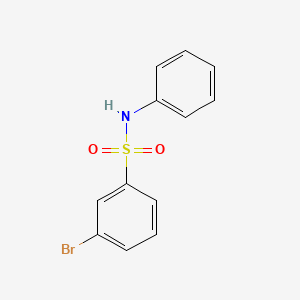
![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)
![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2777346.png)

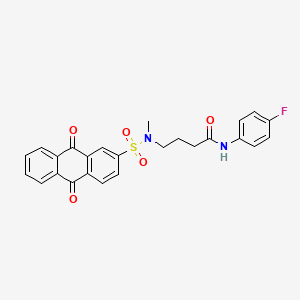
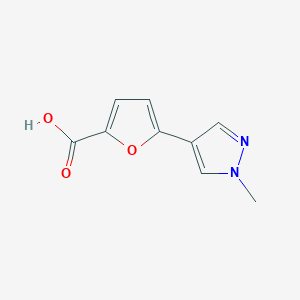

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)
